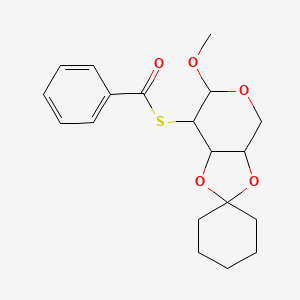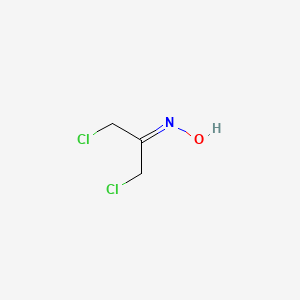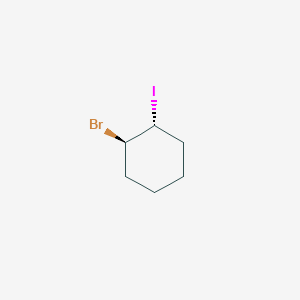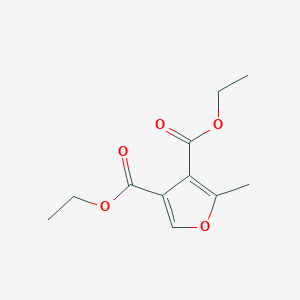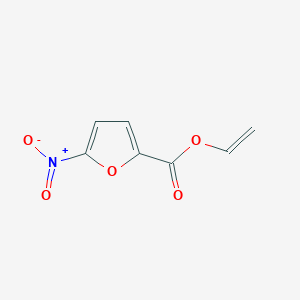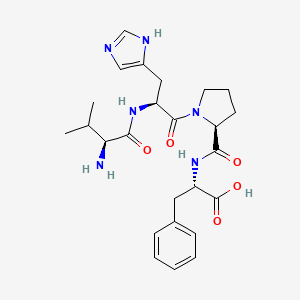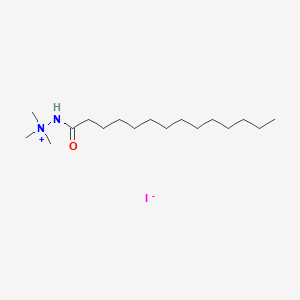
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound with a hydrazinium core, which makes it an interesting subject for various chemical and biological studies. The compound is characterized by its iodide ion, which plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide typically involves the reaction of tetradecanoyl chloride with trimethylhydrazine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Tetradecanoyl chloride+Trimethylhydrazine→1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the product, which is essential for its applications in various fields.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The iodide ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to disruption of membrane integrity and function. It may also interact with enzymes and other proteins, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trimethylhydrazinium iodide
- 1,1,2-Trichloromethane
Comparison
Compared to similar compounds, 1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide is unique due to its long alkyl chain and the presence of the iodide ion. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
26720-76-3 |
|---|---|
Molekularformel |
C17H37IN2O |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
trimethyl-(tetradecanoylamino)azanium;iodide |
InChI |
InChI=1S/C17H36N2O.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(20)18-19(2,3)4;/h5-16H2,1-4H3;1H |
InChI-Schlüssel |
HIGUTBZKRBXWMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



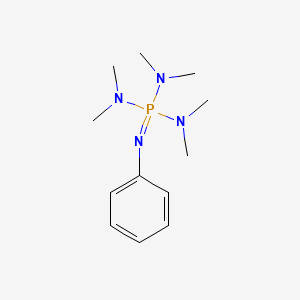
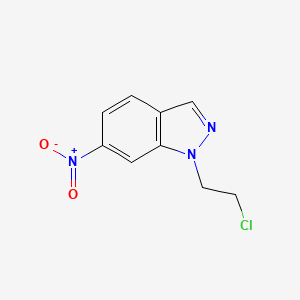
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
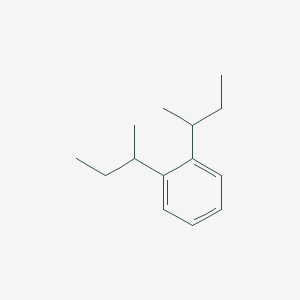
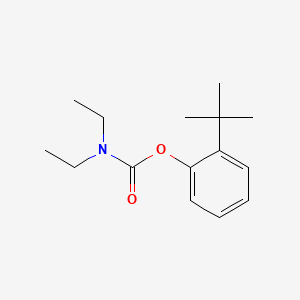
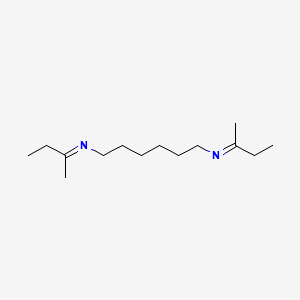
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
